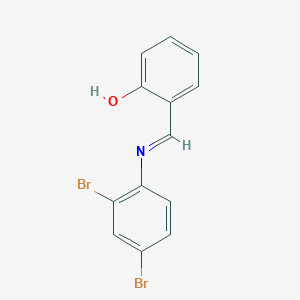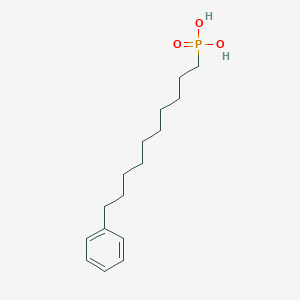
N-(Salicylidene)-2,4-dibromoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Salicylidene)-2,4-dibromoaniline, also known as NBDPA, is an important and versatile reagent used in the synthesis of various organic compounds. It has been used in a variety of scientific applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals. NBDPA is a highly reactive compound due to its electron-rich aromatic ring, and its ability to form strong covalent bonds with other molecules.
科学的研究の応用
N-(Salicylidene)-2,4-dibromoaniline has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals. It has also been used in the synthesis of polymers, such as polyurethanes and polystyrenes. N-(Salicylidene)-2,4-dibromoaniline has also been used in the synthesis of organic semiconductors, and in the synthesis of organic light-emitting diodes (OLEDs). Additionally, N-(Salicylidene)-2,4-dibromoaniline has been used in the synthesis of organic photovoltaics, and in the synthesis of organic electrochemical transistors (OECTs).
作用機序
N-(Salicylidene)-2,4-dibromoaniline is a highly reactive compound due to its electron-rich aromatic ring, and its ability to form strong covalent bonds with other molecules. The reaction of N-(Salicylidene)-2,4-dibromoaniline with other molecules is typically initiated by the nucleophilic addition of the electron-rich aromatic ring to a carbon-carbon double bond or a carbon-heteroatom double bond. This addition is followed by a series of proton-coupled electron-transfer (PCET) reactions, which result in the formation of a product molecule.
Biochemical and Physiological Effects
N-(Salicylidene)-2,4-dibromoaniline has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-allergic, and anti-cancer properties. Additionally, it has been shown to have antioxidant properties, and to possess the ability to scavenge free radicals. N-(Salicylidene)-2,4-dibromoaniline has also been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes.
実験室実験の利点と制限
N-(Salicylidene)-2,4-dibromoaniline is a highly reactive compound and is therefore very useful in organic synthesis. It is relatively easy to synthesize, and is readily available from chemical suppliers. Additionally, N-(Salicylidene)-2,4-dibromoaniline is relatively stable and can be stored for extended periods of time. However, it is important to note that N-(Salicylidene)-2,4-dibromoaniline is highly toxic, and appropriate safety precautions should be taken when handling this compound.
将来の方向性
There are several potential future directions for the use of N-(Salicylidene)-2,4-dibromoaniline. It could be used in the synthesis of new pharmaceuticals, dyes, and other specialty chemicals. Additionally, it could be used in the synthesis of new polymers, organic semiconductors, OLEDs, organic photovoltaics, and OECTs. Furthermore, it could be used to develop new inhibitors of the enzyme 5-lipoxygenase, and to develop new anti-inflammatory, anti-allergic, and anti-cancer drugs. Finally, it could be used to develop new antioxidants and free radical scavengers.
合成法
N-(Salicylidene)-2,4-dibromoaniline is synthesized by reacting aniline with salicylaldehyde and dibromoacetone in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate. The base used is typically potassium hydroxide or sodium hydroxide. The reaction is typically carried out at room temperature, and the reaction time can range from minutes to hours, depending on the temperature and the amount of reagents used. The product is a yellow solid that can be isolated by filtration or crystallization.
特性
IUPAC Name |
2-[(2,4-dibromophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERRKBMSWJVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Salicylidene)-2,4-dibromoaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)


![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)



![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)


![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)